Bromo β-D-Cellotrioside Decaacetate
説明
Bromo β-D-Cellotrioside Decaacetate (molecular formula: C₃₈H₅₁BrO₂₅, molecular weight: 987.7) is a brominated carbohydrate derivative extensively utilized as a synthetic intermediate, particularly in the production of p-Nitrophenyl β-D-Cellotrioside, a substrate for studying cellulase activity . Its structure consists of a β-D-cellotrioside backbone (three glucose units linked by β-1,4 glycosidic bonds) with ten acetyl-protecting groups and a bromine atom at the anomeric position. This modification enhances stability and reactivity, making it valuable in enzymatic and glycosylation studies.
特性
分子式 |
C₃₈H₅₁BrO₂₅ |
|---|---|
分子量 |
987.7 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally or Functionally Similar Brominated Compounds
Structural and Functional Analogues
2.1.1. Ethyl Bromoacetate
- Molecular Formula : C₄H₇BrO₂
- Molecular Weight : 167.0
- Key Features : A simple alkyl bromoester with applications as a synthetic building block in organic chemistry. Unlike Bromo β-D-Cellotrioside Decaacetate, it lacks carbohydrate complexity and acetyl protections, limiting its utility in glycoscience but favoring reactivity in alkylation reactions .
2.1.2. 4-Chloro-3-alkoxyisocoumarin Derivatives (e.g., Compound 8b)
- Molecular Context: Brominated isocoumarins (e.g., compound 8b with Ki = 0.034 µM) are uncharged inhibitors of urokinase-type plasminogen activator (uPA).
- Key Comparison :
- Binding Mechanism : The bromine atom in 8b forms weak hydrophobic interactions (2.93–3.32 Å) with aspartic acid 189 in uPA, enabling flexibility for enhanced binding via additional benzamide-aromatic interactions .
- Contrast with Bromo β-D-Cellotrioside Decaacetate : While both compounds utilize bromine for stability, the cellotrioside’s acetylated carbohydrate scaffold prioritizes enzymatic substrate mimicry over protease inhibition.
2.1.3. Sulfonic Acid/Bromo-Substituted EGFR Inhibitors
- Example : 3SH (binding energy: −9.71 kcal/mol) vs. bromo-substituted analogues.
- Key Finding : Bromo groups in EGFR inhibitors reduce binding affinity due to unfavorable steric or electronic effects, contrasting with the favorable role of bromine in uPA inhibitors like 8b .
Comparative Data Table
Key Research Findings
Role of Bromine in Binding :
- In uPA inhibitors (e.g., 8b), bromine’s weak interactions permit conformational flexibility, enabling synergistic binding with aromatic groups .
- In EGFR inhibitors, bromine disrupts binding, likely due to clashes with hydrophobic pockets or electronic mismatches .
Structural Complexity and Applications :
- Bromo β-D-Cellotrioside Decaacetate’s acetylated carbohydrate structure is critical for mimicking natural cellulase substrates, whereas simpler bromoesters (e.g., ethyl bromoacetate) prioritize reactivity over target specificity .
Toxicity and QSAR Insights :
- QSAR models highlight the rarity of aromatic bromo compounds in training datasets, suggesting Bromo β-D-Cellotrioside Decaacetate’s unique profile may require specialized toxicity assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
